REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[SH:10].[CH3:11][S:12][CH2:13]Cl>CO>[CH3:4][C:5]1[O:6][CH:7]=[CH:8][C:9]=1[S:10][CH2:11][S:12][CH3:13] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0.57 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.483 g
|
Type
|
reactant
|
Smiles
|
CSCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 25 ml round bottom flask equipped with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, water bath, and reflux condenser
|
Type
|
ADDITION
|
Details
|
is added a solution
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the solution at 25° C-30° C
|
Type
|
CUSTOM
|
Details
|
At 25° C
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC=CC1SCSC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |